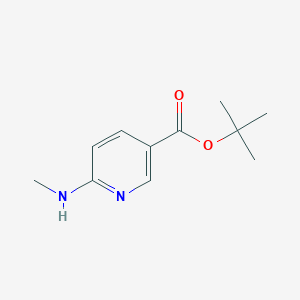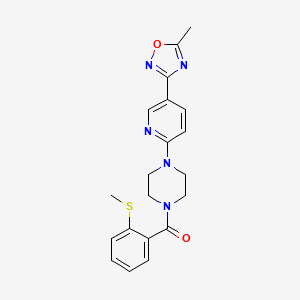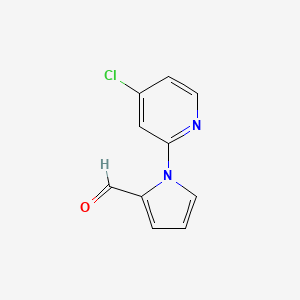![molecular formula C16H13ClFN5O B2996029 N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1105199-91-4](/img/no-structure.png)
N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H13ClFN5O and its molecular weight is 345.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed various synthetic routes and methodologies for creating analogues of N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide and similar compounds. These efforts aim at understanding the structural requirements for biological activity and enhancing certain physicochemical properties. For instance, the synthesis of 3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole-1-Carboxamide involves condensation reactions and aims at generating compounds with potential antitumor activity (Hao et al., 2017). Similarly, the synthesis and characterization of research chemicals like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide focus on elucidating the chemical and physical properties of new compounds (McLaughlin et al., 2016).
Biological Activities and Potential Therapeutic Applications
The primary focus of research on compounds related to this compound is their potential biological activities, including antitumor, antimicrobial, and other therapeutic effects. For example, compounds synthesized with similar structural frameworks have been evaluated for their antitumor activities against various cancer cell lines, demonstrating the potential for these compounds to inhibit cancer cell proliferation (Ji et al., 2018). Moreover, antimicrobial activities have been reported for new 1,2,4-triazole derivatives, indicating their potential as therapeutic agents against bacterial infections (Bektaş et al., 2007).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form 3-chloro-4-methylbenzoyl chloride. This intermediate is then reacted with 3-fluoroaniline to form N-(3-chloro-4-methylphenyl)-3-fluoro-4-methylbenzamide. The final compound is obtained by reacting N-(3-chloro-4-methylphenyl)-3-fluoro-4-methylbenzamide with sodium azide and copper (I) iodide to form N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide.", "Starting Materials": [ "3-chloro-4-methylbenzoic acid", "thionyl chloride", "3-fluoroaniline", "sodium azide", "copper (I) iodide" ], "Reaction": [ "3-chloro-4-methylbenzoic acid is reacted with thionyl chloride to form 3-chloro-4-methylbenzoyl chloride.", "3-chloro-4-methylbenzoyl chloride is reacted with 3-fluoroaniline to form N-(3-chloro-4-methylphenyl)-3-fluoro-4-methylbenzamide.", "N-(3-chloro-4-methylphenyl)-3-fluoro-4-methylbenzamide is reacted with sodium azide and copper (I) iodide to form N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide." ] } | |
CAS RN |
1105199-91-4 |
Molecular Formula |
C16H13ClFN5O |
Molecular Weight |
345.76 |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-(3-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13ClFN5O/c1-9-5-6-12(8-13(9)17)20-16(24)14-15(22-23-21-14)19-11-4-2-3-10(18)7-11/h2-8H,1H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
AVUYTHGSKFWGSP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)F)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2995947.png)



![N-[2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2995957.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2995958.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2995959.png)
![N-[1-(4-methoxyphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B2995960.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B2995962.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2995965.png)
![4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2995967.png)

![N-(4-(pyrrolidin-1-yl)butyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2995969.png)